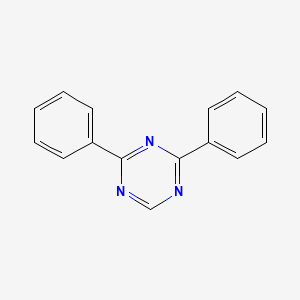
2,4-Diphenyl-1,3,5-triazine
Cat. No. B8718044
Key on ui cas rn:
1898-74-4
M. Wt: 233.27 g/mol
InChI Key: OTJZMNIBLUCUJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09126970B2
Procedure details


10.9 g (23.5 mmol) of 2,4-bis(3-bromophenyl)-6-phenyl-1,3,5-triazine, 13.3 g (47 mmol) of 12,12-dimethyl-10,12-dihydro-10-azaindeno[2,1-b]-fluorene and 29.2 g of Rb2CO3 are suspended in 250 ml of p-xylene. 0.95 g (4.2 mmol) of Pd(OAc)2 and 12.6 ml of a 1 M tri-tert-butylphosphine solution are added to this suspension. The reaction mixture is heated under reflux for 24 h. After cooling, the organic phase is separated off, washed three times with 200 ml of water and evaporated to dryness. The residue is extracted with hot toluene and recrystallised three times from toluene and finally sublimed in a high vacuum, giving 13.1 g (15 mmol), corresponding to 53% of theory. The purity is 99.9%.
Name
2,4-bis(3-bromophenyl)-6-phenyl-1,3,5-triazine
Quantity
10.9 g
Type
reactant
Reaction Step One

Quantity
13.3 g
Type
reactant
Reaction Step Two

[Compound]
Name
Rb2CO3
Quantity
29.2 g
Type
reactant
Reaction Step Three




Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]([C:8]2[N:13]=[C:12](C3C=CC=C(Br)C=3)[N:11]=[C:10]([C:21]3[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=3)[N:9]=2)[CH:5]=[CH:6][CH:7]=1.CC1(C)C2=CC3NC4C(C=3C=C2C2C1=CC=CC=2)=CC=CC=4.C(P(C(C)(C)C)C(C)(C)C)(C)(C)C>CC1C=CC(C)=CC=1.CC([O-])=O.CC([O-])=O.[Pd+2]>[C:21]1([C:10]2[N:11]=[CH:12][N:13]=[C:8]([C:4]3[CH:3]=[CH:2][CH:7]=[CH:6][CH:5]=3)[N:9]=2)[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1 |f:4.5.6|
|
Inputs


Step One
|
Name
|
2,4-bis(3-bromophenyl)-6-phenyl-1,3,5-triazine
|
|
Quantity
|
10.9 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=C(C=CC1)C1=NC(=NC(=N1)C1=CC(=CC=C1)Br)C1=CC=CC=C1
|
Step Two
|
Name
|
|
|
Quantity
|
13.3 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1(C2=CC=CC=C2C=2C1=CC=1NC3=CC=CC=C3C1C2)C
|
Step Three
[Compound]
|
Name
|
Rb2CO3
|
|
Quantity
|
29.2 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC=1C=CC(=CC1)C
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)P(C(C)(C)C)C(C)(C)C
|
|
Name
|
|
|
Quantity
|
0.95 g
|
|
Type
|
catalyst
|
|
Smiles
|
CC(=O)[O-].CC(=O)[O-].[Pd+2]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture is heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for 24 h
|
|
Duration
|
24 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the organic phase is separated off
|
WASH
|
Type
|
WASH
|
|
Details
|
washed three times with 200 ml of water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated to dryness
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The residue is extracted with hot toluene
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
recrystallised three times from toluene
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
giving 13.1 g (15 mmol)
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C1(=CC=CC=C1)C1=NC(=NC=N1)C1=CC=CC=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
